molecular formula C6H3F2N3 B1432668 4-(Difluoromethyl)pyrimidine-5-carbonitrile CAS No. 1427195-45-6

4-(Difluoromethyl)pyrimidine-5-carbonitrile

Cat. No. B1432668
M. Wt: 155.1 g/mol
InChI Key: WXBWLEHJIKUVOP-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H3F2N3. It has been used in the synthesis of new pyrimidine-5-carbonitrile derivatives designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .


Synthesis Analysis

The synthesis of 4-(Difluoromethyl)pyrimidine-5-carbonitrile and its derivatives involves a series of chemical reactions . The compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .


Molecular Structure Analysis

The molecular structure of 4-(Difluoromethyl)pyrimidine-5-carbonitrile is represented by the InChI code 1S/C6H3F2N3/c7-6(8)5-4(1-9)2-10-3-11-5/h2-3,6H .


Chemical Reactions Analysis

The chemical reactions involving 4-(Difluoromethyl)pyrimidine-5-carbonitrile are primarily related to its role as a precursor in the synthesis of new pyrimidine-5-carbonitrile derivatives .


Physical And Chemical Properties Analysis

4-(Difluoromethyl)pyrimidine-5-carbonitrile is a yellow liquid . It has a molecular weight of 155.1 g/mol .

Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

4-(Trifluoromethyl)pyrimidin-2(1H)-ones, closely related to 4-(Difluoromethyl)pyrimidine-5-carbonitrile, have been utilized in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. These compounds exhibit interesting interactions in the crystal state, potentially useful in the development of new molecular structures (Sukach et al., 2015).

Antibacterial Activity

4-Amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their antibacterial activity. These derivatives represent an advancement in the development of novel antimicrobial agents (Rostamizadeh et al., 2013).

Applications in Molecular Docking and Antimicrobial Screening

Certain pyrimidine carbonitrile derivatives have been synthesized and evaluated for antimicrobial activity. These compounds have shown the potential to induce bacterial cell membrane rupture, making them significant in the study of bacterial interactions (Bhat & Begum, 2021).

Synthesis of Fluorinated Pyrimidine Derivatives

Fluorinated pyrimidine derivatives, including those related to 4-(Difluoromethyl)pyrimidine-5-carbonitrile, have been synthesized using a novel method. This showcases their potential in creating new fluorine-containing molecular structures (Sheibani et al., 2008).

Reaction with Difluoromethylene

Studies have shown that 4-0-silylated pyrimidines, closely related to 4-(Difluoromethyl)pyrimidine-5-carbonitrile, react with difluoromethylene, leading to the synthesis of various nucleosides. This demonstrates their utility in creating modified nucleosides with potential biological applications (Pein & Cech, 1985).

properties

IUPAC Name

4-(difluoromethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-6(8)5-4(1-9)2-10-3-11-5/h2-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBWLEHJIKUVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251138
Record name 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)pyrimidine-5-carbonitrile

CAS RN

1427195-45-6
Record name 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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